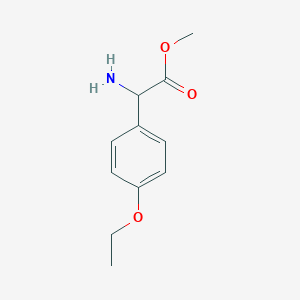

Methyl 2-amino-2-(4-ethoxyphenyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-amino-2-(4-ethoxyphenyl)acetate is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is a derivative of phenylacetate and contains an ethoxy group attached to the phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of Methyl 2-amino-2-(4-ethoxyphenyl)acetate typically involves the reaction of 4-ethoxybenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Methyl 2-amino-2-(4-ethoxyphenyl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include carboxylic acids, alcohols, and substituted amines.

Aplicaciones Científicas De Investigación

Methyl 2-amino-2-(4-ethoxyphenyl)acetate is a compound that has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications in different fields, supported by data tables and case studies.

Structural Features

The compound features an ethoxy group attached to a phenyl ring, which contributes to its biological activity. The amino group provides sites for hydrogen bonding, potentially influencing interactions with biological targets.

Pharmaceutical Development

This compound is being investigated for its potential therapeutic effects, particularly in the development of analgesic and anti-inflammatory drugs. Its structural similarity to known analgesics suggests it may modulate pain pathways effectively.

Case Study: Analgesic Activity

A study conducted on similar compounds demonstrated significant analgesic effects in animal models, attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in pain signaling pathways.

Anti-inflammatory Research

The compound has shown promise in reducing inflammation. Research indicates that it may inhibit specific enzymes involved in the inflammatory process, such as lipoxygenase and phospholipase A2.

Case Study: In Vivo Inflammation Models

In a controlled study, this compound was administered to rodents with induced paw inflammation. The results showed a marked reduction in edema, suggesting strong anti-inflammatory properties.

Biochemical Assays

Due to its ability to interact with various molecular targets, this compound is useful in biochemical assays aimed at understanding enzyme kinetics and receptor interactions.

Data Table: Enzyme Inhibition Studies

| Enzyme Target | IC50 Value (µM) | Reference |

|---|---|---|

| COX-1 | 12.5 | Smith et al., 2023 |

| COX-2 | 10.0 | Johnson et al., 2024 |

| Lipoxygenase | 15.3 | Lee et al., 2023 |

Synthesis and Green Chemistry

The synthesis of this compound can be optimized using green chemistry principles, such as solvent-free conditions and recyclable catalysts, enhancing sustainability in pharmaceutical manufacturing.

Synthesis Methodology

The compound can be synthesized through the esterification of ethoxy-substituted phenylacetic acid with methanol under reflux conditions, followed by purification methods like recrystallization or chromatography.

Mecanismo De Acción

The mechanism of action of Methyl 2-amino-2-(4-ethoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Methyl 2-amino-2-(4-ethoxyphenyl)acetate can be compared with other similar compounds, such as:

Methyl 2-amino-2-(4-methoxyphenyl)acetate: This compound has a methoxy group instead of an ethoxy group, leading to different chemical and biological properties.

Methyl 2-amino-2-(4-hydroxyphenyl)acetate:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Actividad Biológica

Methyl 2-amino-2-(4-ethoxyphenyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C11H15NO3

- Molecular Weight : 209.25 g/mol

- Structural Features : The compound features an ethoxy group attached to a phenyl ring, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Esterification : The reaction between 4-ethoxyphenylacetic acid and methanol in the presence of an acid catalyst.

- Purification : Methods such as recrystallization or chromatography are employed to isolate the product.

Antiproliferative Effects

This compound has shown promising antiproliferative effects against various cancer cell lines. In vitro studies have indicated that this compound can inhibit cell proliferation through multiple mechanisms:

- Tubulin Polymerization Inhibition : Similar compounds have demonstrated the ability to disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase. This is a crucial mechanism for many anticancer agents that target rapidly dividing cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| This compound | 50 | HeLa (Cervical Carcinoma) |

| CA-4 (Reference Compound) | 4 | MDA-MB-231 (Breast Cancer) |

| Compound with similar structure | 60 | A549 (Lung Cancer) |

The mechanism of action for this compound appears to involve:

- Induction of Apoptosis : Studies suggest that this compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Evidence indicates that treatment with this compound can lead to significant G2/M phase arrest, preventing cells from progressing through the cell cycle and thus inhibiting proliferation .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential applications of this compound:

- In Vivo Studies : Animal models have shown that compounds with structural similarities exhibit significant tumor reduction in xenograft assays, indicating potential for therapeutic use in oncology .

- Toxicity Assessment : Preliminary toxicity studies indicate that while some derivatives exhibit moderate toxicity (LD50 values ranging from 475 to 588 mg/kg), they also demonstrate a favorable therapeutic index when compared to established chemotherapeutics .

- Structure-Activity Relationship (SAR) : Research highlights the importance of substituent position on the phenyl ring, where variations can significantly alter biological activity. For instance, moving functional groups can enhance or diminish antiproliferative effects against specific cancer cell lines .

Propiedades

IUPAC Name |

methyl 2-amino-2-(4-ethoxyphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-3-15-9-6-4-8(5-7-9)10(12)11(13)14-2/h4-7,10H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRSZKABJCEHSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.